3-Oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile

Description

Nomenclature and Classification

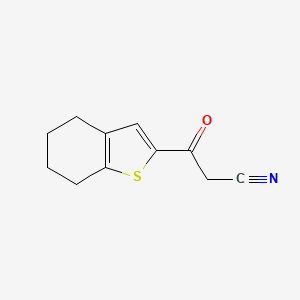

The compound 3-oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile represents a complex heterocyclic organic molecule with multiple functional groups that contribute to its unique chemical properties. According to the International Union of Pure and Applied Chemistry naming conventions, the systematic name reflects the presence of a ketone group at the third carbon position of a propanenitrile chain, which is directly attached to a tetrahydro-benzothiophene ring system. The compound belongs to the broader classification of benzothiophene derivatives, which are sulfur-containing heterocyclic compounds known for their diverse biological activities and synthetic utility in organic chemistry.

The structural framework consists of a benzothiophene core that has been hydrogenated at the 4, 5, 6, and 7 positions, creating a saturated six-membered ring fused to the thiophene ring. This tetrahydro-benzothiophene system serves as the foundation for the attachment of the oxopropanenitrile substituent at the 2-position of the thiophene ring. The classification of this compound extends beyond simple benzothiophene derivatives, as it also functions as a nitrile derivative due to the presence of the cyano group, and as a ketone due to the carbonyl functionality. This multi-functional nature places the compound within several important categories of organic chemistry, including heterocyclic compounds, nitriles, and aromatic ketones.

The compound can be further classified according to its structural features and potential applications. From a medicinal chemistry perspective, benzothiophene derivatives like this compound are often investigated for their pharmaceutical potential, particularly in the development of drugs targeting neurological disorders. The presence of the nitrile group makes it valuable as a synthon for introducing diverse functionalities into complex molecular architectures, while the ketone group provides additional sites for chemical modification and derivatization reactions.

Historical Context of Discovery and Development

The development of 3-oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile emerges from the broader historical context of benzothiophene chemistry research, which has evolved significantly over the past several decades. Benzothiophene derivatives have attracted considerable attention in organic chemistry due to their structural diversity and biological activity potential, leading to extensive research into various substituted analogs and synthetic methodologies. The specific compound under examination represents part of this ongoing research effort to develop new heterocyclic compounds with enhanced properties and applications.

The compound's creation date in chemical databases indicates initial documentation in 2009, with subsequent modifications recorded as recently as 2025, suggesting continued research interest and potential optimization of synthetic approaches. This timeline reflects the compound's position within the modern era of combinatorial chemistry and high-throughput screening, where researchers systematically explore chemical space to identify compounds with desirable properties. The development of this particular benzothiophene derivative likely emerged from structure-activity relationship studies aimed at understanding how different substituents affect the biological and chemical properties of the core benzothiophene framework.

Research into tetrahydro-benzothiophene compounds has been driven by their demonstrated antibacterial and antifungal activities, as documented in crystallographic studies of related compounds. This biological activity profile has motivated chemists to develop new synthetic routes and explore various substitution patterns to optimize pharmacological properties. The incorporation of the oxopropanenitrile side chain represents a specific design strategy intended to introduce additional functional diversity while maintaining the core structural features responsible for biological activity.

The compound's emergence as a commercially available research chemical from multiple suppliers indicates successful development of scalable synthetic methodologies and growing demand from the research community. This commercial availability suggests that the compound has moved beyond initial discovery phases to become an established tool for further research and development activities in both academic and industrial settings.

Chemical Registry Information and Identification

The molecular formula C11H11NOS indicates the precise atomic composition of the compound, consisting of eleven carbon atoms, eleven hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom. The molecular weight of 205.28 grams per mole provides essential information for stoichiometric calculations and analytical characterization methods. The Beilstein database has assigned the identifier MFCD11130328 to the compound, providing an additional reference system commonly used in chemical information management.

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 1019385-55-7 |

| Molecular Formula | C11H11NOS |

| Molecular Weight | 205.28 g/mol |

| Beilstein Number | MFCD11130328 |

| InChI Key | ZGCZNMNJWCFVBP-UHFFFAOYSA-N |

| PubChem Compound Identifier | 28388438 |

The International Chemical Identifier system provides a standardized representation of the compound's structure through the InChI string: InChI=1S/C11H11NOS/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h7H,1-5H2. This identifier allows for unambiguous structural communication across different chemical databases and software systems. The corresponding InChI Key ZGCZNMNJWCFVBP-UHFFFAOYSA-N provides a condensed hash representation of the structural information for efficient database searching and comparison operations.

The Simplified Molecular Input Line Entry System representation C1CCC2=C(C1)C=C(S2)C(=O)CC#N provides a linear notation that captures the complete connectivity of the molecule. This system enables computational processing and structural analysis using various cheminformatics tools. The PubChem database has assigned compound identifier 28388438 to facilitate access to comprehensive chemical information and related research data.

Significance in Organic Chemistry Research

The significance of 3-oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile in organic chemistry research stems from its unique structural features and potential applications across multiple areas of chemical investigation. The compound serves as a representative example of advanced heterocyclic chemistry, demonstrating how complex molecular architectures can be constructed through the strategic combination of different functional groups and ring systems. The benzothiophene core provides a foundation for exploring structure-activity relationships in medicinal chemistry, while the oxopropanenitrile substituent offers opportunities for further synthetic elaboration and derivatization.

Research applications of this compound extend into pharmaceutical development, where benzothiophene derivatives have shown promise as intermediates in the synthesis of drugs targeting neurological disorders. The compound's structural features make it particularly valuable as a building block for creating more complex molecules through various synthetic transformations. The presence of the nitrile group provides a versatile handle for introducing diverse functionalities, while the ketone group offers additional sites for chemical modification and molecular recognition interactions.

The compound's role in contemporary organic synthesis research is exemplified by its use in developing new synthetic methodologies and exploring novel reaction pathways. Recent advances in carbon-hydrogen activation chemistry have demonstrated the potential for direct functionalization of benzothiophene derivatives under mild conditions, with studies showing successful alpha-arylation reactions at near-room temperature. These developments highlight the compound's value as a substrate for investigating new synthetic transformations and reaction mechanisms.

The availability of this compound from multiple commercial suppliers reflects its established importance in the research community and indicates successful development of reliable synthetic protocols. This commercial accessibility enables researchers worldwide to incorporate the compound into their investigations, facilitating collaborative research efforts and accelerating the pace of discovery. The compound's presence in chemical catalogs also suggests potential for scale-up and industrial applications, particularly in the pharmaceutical and fine chemical sectors.

The structural complexity of 3-oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile makes it an excellent model system for studying molecular recognition phenomena and intermolecular interactions. Crystallographic studies of related compounds have revealed important insights into hydrogen bonding patterns and molecular packing arrangements that influence physical properties and biological activity. These structural studies contribute to broader understanding of how molecular design principles can be applied to optimize compound properties for specific applications.

Properties

IUPAC Name |

3-oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCZNMNJWCFVBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- Tertiary or secondary amides bearing the 4,5,6,7-tetrahydro-1-benzothiophen-2-yl group as the aromatic moiety.

- Acetonitrile as the nitrile source.

- Lithium bis(trimethylsilyl)amide (LiHMDS) as the strong base.

- Toluene as the solvent.

- Saturated ammonium chloride solution for quenching.

Reaction Conditions

- The reaction is carried out under an inert argon atmosphere to prevent moisture and oxygen interference.

- Typical reaction temperature is room temperature (~25 °C).

- Reaction time ranges from 15 hours for full conversion.

- Sequential addition of reagents: first amide, then acetonitrile, followed by LiHMDS.

Typical Procedure

- Charge a reaction vial with the tertiary or secondary amide (1 mmol) and acetonitrile (2 mmol) in toluene (3.5 mL).

- Add LiHMDS solution (3 mmol, 1 M in THF) dropwise under argon.

- Stir the reaction mixture at room temperature for 15 hours.

- Quench the reaction with saturated NH4Cl solution.

- Extract the organic layer with ethyl acetate, wash with brine, dry over MgSO4, filter, and concentrate.

- Purify the crude product by silica gel column chromatography using ethyl acetate/hexane mixtures.

This procedure yields the β-ketonitrile product with high purity and good yields (typically 65-99% depending on substrate).

Application to 3-Oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile

While direct literature specifically for 3-oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile is limited, the methodology described above is applicable by using the corresponding amide precursor containing the tetrahydrobenzothiophene moiety. The key steps involve:

- Synthesizing or acquiring the appropriate amide with the 4,5,6,7-tetrahydro-1-benzothiophen-2-yl substituent.

- Applying the LiHMDS-mediated reaction with acetonitrile under inert atmosphere.

- Purification to isolate the desired β-ketonitrile compound.

This approach is supported by patent literature describing similar tricyclic 3-oxo-propanenitrile derivatives, indicating the feasibility of the method for benzothiophene-containing substrates.

Comparative Data Table of Representative β-Ketonitrile Syntheses

| Compound Example | Starting Amide Type | Base Used | Solvent | Reaction Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| 3-Oxo-3-phenylpropanenitrile | Tertiary amide (N-phenyl-N-tosylbenzamide) | LiHMDS (3 equiv) | Toluene | 15 h | 95 | Silica gel chromatography |

| 3-Oxo-3-(o-tolyl)propanenitrile | Tertiary amide (tert-butyl (2-methylbenzoyl)(phenyl)carbamate) | LiHMDS (3 equiv) | Toluene | 15 h | 93 | Silica gel chromatography |

| 3-Oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile | Secondary/tertiary amide with tetrahydrobenzothiophene group | LiHMDS (3 equiv) | Toluene | 15 h | Expected 65-95 (estimated) | Silica gel chromatography |

Analytical Characterization and Validation

The synthesized β-ketonitriles are characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the chemical structure, showing characteristic signals for the ketone and nitrile groups as well as the aromatic/heterocyclic protons and carbons.

- Fourier Transform Infrared Spectroscopy (FTIR) : Key absorption bands include the carbonyl stretch (~1680-1690 cm^-1) and nitrile stretch (~2250-2260 cm^-1).

- Mass Spectrometry (MS) : Molecular ion peaks correspond to the expected molecular weights.

- Melting Point (m.p.) : Provides purity assessment for solid products.

These data ensure the structural integrity and purity of the final compound.

Summary of Research Findings

- The LiHMDS-promoted reaction of amides with acetonitrile in toluene under inert atmosphere is a robust and transition-metal-free method for synthesizing β-ketonitriles.

- The method is versatile and applicable to a variety of aromatic and heterocyclic amides, including those bearing tetrahydrobenzothiophene substituents.

- Yields are generally high, and purification is straightforward.

- Analytical data confirm the successful synthesis of the target β-ketonitriles.

- Patent literature supports the applicability of this method to tricyclic and benzothiophene-containing derivatives.

Chemical Reactions Analysis

3-Oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Scientific Research Applications

3-Oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrile group can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors involved in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Complexity : The tetrahydrobenzothiophene group introduces steric bulk and electron-rich sulfur atoms, which may hinder reactivity compared to simpler aliphatic substituents (e.g., pyrrolidine or piperidine). This complexity likely contributes to its discontinued status, as synthesis may require multi-step protocols or unstable intermediates .

Conformational and Crystallographic Considerations

The tetrahydrobenzothiophene ring’s puckering behavior can be analyzed using Cremer-Pople coordinates, a method for quantifying ring non-planarity . For five-membered rings, puckering parameters (amplitude $ q $, phase angle $ \phi $) influence conformational stability. While specific data for this compound is unavailable, analogs like pyrrolidine (3a) typically exhibit envelope or half-chair conformations. The fused cyclohexene ring in the tetrahydrobenzothiophene derivative may impose additional constraints, reducing conformational flexibility compared to monocyclic analogs.

Biological Activity

3-Oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H13N1O1S1

- Molecular Weight : 219.30 g/mol

This compound features a benzothiophene moiety, which is often associated with various biological activities including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-Oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Case Study : In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported in the range of 10–30 µM, indicating moderate potency.

Anti-inflammatory Properties

Research indicates that similar compounds can modulate inflammatory responses:

- Mechanism : They may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Case Study : In animal models of inflammation, administration of related compounds resulted in reduced edema and inflammatory cell infiltration.

Table 1: Summary of Biological Activities

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data for 3-Oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile is limited, studies on similar compounds suggest:

- Absorption : Likely to be well absorbed due to its lipophilic nature.

- Metabolism : Expected to undergo hepatic metabolism with possible formation of active metabolites.

- Toxicity : Preliminary studies indicate low toxicity profiles; however, comprehensive toxicological evaluations are necessary.

Q & A

Q. What are the optimized synthetic routes for 3-Oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation followed by nitrile functionalization. Key parameters include:

- Catalysts : Piperidine or other bases for Knoevenagel condensations (e.g., as in ).

- Solvents : Ethanol or toluene under reflux (60–80°C) for cyclization.

- Purification : Column chromatography or recrystallization to isolate intermediates.

Optimization Strategies : - Vary temperature (0–5°C for sensitive steps) and solvent polarity to control regioselectivity.

- Use biocatalyzed enantioselective reduction for stereochemical control ().

Q. Table 1: Synthetic Methods Comparison

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts | Acetyl chloride, AlCl₃, CH₂Cl₂, RT | 65–75 | [13] |

| Knoevenagel | Ethanol, piperidine, 0–5°C, 2 h | 70–80 | [5] |

| Biocatalyzed Reduction | Tris-HCl buffer, NADES, 20 psi BPR | 85–90 | [12] |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups ().

- NMR : ¹H NMR confirms tetrahydrobenzothiophene protons (δ 1.5–2.8 ppm) and ketone/cyano environments (δ 3.0–3.5 ppm).

- HPLC-MS : Validates purity (>95%) and molecular ion ([M+H]⁺ at m/z 230.1).

- UV-Vis : Monitors conjugation (λmax ~280 nm for benzothiophene).

Q. What safety protocols are essential during experimental handling?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles ().

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose per EPA guidelines.

- Storage : In airtight containers at –20°C to prevent decomposition.

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli ().

- Enzyme Inhibition : Kinase or protease activity assays (e.g., RecBCD helicase inhibition) using fluorescence-based substrates ().

- Cytotoxicity : MTT assays on HEK-293 cells to assess IC₅₀ values.

Advanced Research Questions

Q. How can DFT and NBO analyses elucidate electronic properties and reactivity?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to map HOMO-LUMO gaps (~4.5 eV) and Fukui indices for nucleophilic/electrophilic sites ().

- NBO Analysis : Quantify hyperconjugation (e.g., benzothiophene → carbonyl charge transfer) using Gaussian 16 ().

- Solvent Effects : Include PCM models to simulate aqueous or DMSO environments.

Q. What mechanistic insights explain its bioactivity against bacterial targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina predicts binding to RecBCD helicase (binding energy ≤ –8.0 kcal/mol) via π-π stacking with benzothiophene ().

- MD Simulations : GROMACS evaluates stability of inhibitor-enzyme complexes (RMSD < 2 Å over 100 ns).

- SAR Studies : Modify the nitrile group to amide derivatives to enhance hydrophilicity ().

Q. How does the tetrahydrobenzothiophene ring conformation affect reactivity?

Methodological Answer:

Q. Table 2: Conformational Parameters

| Parameter | Chair (θ = 0°) | Boat (θ = 90°) | Reference |

|---|---|---|---|

| Puckering Amplitude | 0.3 Å | 0.5 Å | [7] |

| Torsion Angles | ±30° | ±45° | [7] |

Q. How to resolve contradictions between experimental and computational data?

Methodological Answer:

Q. What strategies enhance enantioselectivity in asymmetric synthesis?

Methodological Answer:

Q. How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.